BenchChemオンラインストアへようこそ!

Norgestimate metabolite Norelgestromin (Standard)

Progestin Receptor Androgen Receptor Radioligand Binding

Norelgestromin (CAS 74183-55-4), the active norgestimate metabolite (EP Impurity C), is essential for HPLC method validation, stability-indicating assays, and bioequivalence studies. Its unique C3-oxime moiety eliminates SHBG binding—a distinction not shared by levonorgestrel or gestodene—ensuring formulation reproducibility. Supplied with a USP-specified E/Z isomer ratio (1.3–1.6) and ≥98% purity, this reference standard directly supports ANDA filings for generic Xulane/Ortho Evra patches. For R&D use only; not for human administration.

Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
CAS No. 74183-55-4
Cat. No. B6596126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate metabolite Norelgestromin (Standard)
CAS74183-55-4
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
InChIInChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeyISHXLNHNDMZNMC-VTKCIJPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norelgestromin (CAS 74183-55-4): Prodrug Metabolism and Receptor Selectivity Define Its Niche Among Progestins


Norelgestromin (CAS 74183-55-4), also known as 17-deacetylnorgestimate, is the primary active metabolite of the prodrug norgestimate, a steroidal progestin widely used in hormonal contraception [1]. Its chemical structure—a 19-nortestosterone derivative with a C3-oxime group—confers distinct binding properties, including negligible affinity for sex hormone-binding globulin (SHBG) [2]. These features underpin its formulation in transdermal contraceptive patches, where it is combined with ethinyl estradiol to provide sustained systemic exposure and ovulation inhibition [3].

Norelgestromin (CAS 74183-55-4): Structural Basis for Non-Interchangeability with In-Class Progestins


Norelgestromin is not pharmacokinetically interchangeable with other 19-nortestosterone-derived progestins (e.g., levonorgestrel, norethindrone) due to its unique C3-oxime moiety, which abolishes binding to sex hormone-binding globulin (SHBG) [1]. This structural difference prevents the ethinyl estradiol–induced rise in SHBG from altering norelgestromin’s free fraction, a phenomenon that does occur with levonorgestrel and gestodene [2]. Moreover, norelgestromin’s receptor selectivity profile—high affinity for progesterone receptors (IC₅₀ = 4.61 nM) and low affinity for androgen receptors (IC₅₀ = 222 nM)—is not replicated by all in-class agents; desogestrel, for instance, requires hepatic bioactivation to its active metabolite etonogestrel and exhibits higher androgenic activity [3]. Substitution with an unqualified progestin reference standard would thus invalidate comparative analytical data and compromise formulation reproducibility.

Norelgestromin (CAS 74183-55-4) Quantitative Differentiation: Head-to-Head Binding and Pharmacokinetic Data


Receptor Binding Selectivity: Norelgestromin Exhibits 48-Fold Higher Affinity for Progestin Receptors Over Androgen Receptors

In a radioligand binding assay using rabbit uterine progestin receptors, norelgestromin demonstrated an IC₅₀ of 4.61 nM [1]. For rat prostatic androgen receptors, the IC₅₀ was 222 nM, yielding a 48-fold selectivity ratio [1]. In contrast, levonorgestrel, a primary comparator progestin, exhibits an IC₅₀ of 0.5 nM for the androgen receptor in human prostate cytosol and displays androgenic activity in vivo at doses as low as 10 µg/day [2]. The quantitative difference in selectivity directly translates to a lower potential for androgenic side effects in clinical use.

Progestin Receptor Androgen Receptor Radioligand Binding

SHBG Binding: Norelgestromin Shows Virtually No Affinity, Unlike Levonorgestrel (87% Testosterone RBA) and Gestodene (202%)

Norelgestromin exhibits no detectable binding to human sex hormone-binding globulin (SHBG), with 97.2% bound to albumin and only 2.8% non-protein-bound [1]. In contrast, levonorgestrel has 87% of the relative binding affinity (RBA) of testosterone for SHBG, and gestodene has 202% [2]. This lack of SHBG interaction ensures that ethinyl estradiol–induced increases in SHBG levels do not alter norelgestromin's free fraction, maintaining predictable pharmacokinetics regardless of estrogenic stimulation [3].

Sex Hormone-Binding Globulin Plasma Protein Binding Free Fraction

Metabolic Conversion: Norelgestromin Is the Primary Active Metabolite, Accounting for the Majority of Progestational Activity Following Norgestimate Administration

Following oral administration of 250 µg norgestimate, mean peak serum norelgestromin concentrations reach approximately 4 ng/mL within 1 hour and remain elevated for up to 36 hours [1]. In contrast, peak norgestimate concentrations are only about 0.1 ng/mL, demonstrating rapid and complete conversion of the prodrug to norelgestromin [1]. The AUC for norelgestromin is >40-fold greater than that of norgestimate, confirming that norelgestromin is the predominant circulating active species [2].

Prodrug Metabolism Pharmacokinetics First-Pass Metabolism

Transdermal Delivery: Norelgestromin Systemic Delivery Rate of 150 µg/Day Enables Sustained Plateau Concentrations Within 48 Hours

The norelgestromin/ethinyl estradiol transdermal system delivers norelgestromin at a systemic rate of approximately 150 µg/day, with plasma concentrations reaching a plateau by 48 hours post-application and maintained at steady state for the 7-day wearing period [1]. In a comparative pharmacokinetic study, norelgestromin exposure (AUC₀–₁₆₈) from the transdermal patch was similar to that from an oral contraceptive containing 250 µg norgestimate, while ethinyl estradiol exposure was approximately 60% higher with the patch [2]. This sustained, first-pass–avoiding delivery profile is not achievable with oral norgestimate or other oral progestins due to hepatic metabolism.

Transdermal Patch Sustained Release Pharmacokinetics

E/Z Isomer Ratio: USP Norelgestromin Reference Standard Specifies an E/Z Ratio of 1.3–1.6 for Identity and Purity

According to the USP monograph, norelgestromin is a mixture of (E)- and (Z)-isomers with a specified E/Z ratio of 1.3 to 1.6, and the sum of both isomers must be between 98.0% and 102.0% on an anhydrous basis [1]. This isomer ratio is a critical quality attribute not defined for other progestin reference standards such as levonorgestrel or norethindrone, which lack the C3-oxime group responsible for E/Z isomerism. Use of an unqualified norelgestromin standard could lead to inaccurate quantitation and failed system suitability in HPLC methods [2].

Reference Standard Analytical Method Validation Impurity Profiling

Norelgestromin (CAS 74183-55-4): High-Value Application Scenarios for Reference Standard Procurement


Analytical Method Development and Validation for Transdermal Contraceptive Patches (ANDA Submissions)

The USP-specified E/Z isomer ratio (1.3–1.6) and purity requirements (98.0–102.0%) for norelgestromin reference standard are critical for HPLC method development and system suitability testing [1]. This scenario directly supports ANDA filings for generic versions of Xulane, Evra, or Ortho Evra transdermal patches, where accurate quantitation of the active pharmaceutical ingredient and its impurities is a regulatory prerequisite.

Pharmacokinetic and Bioequivalence Studies of Norgestimate-Containing Oral Contraceptives

Norelgestromin is the primary circulating active metabolite following oral norgestimate administration, with Cmax values 40-fold higher than the parent prodrug [1]. Procurement of a high-purity norelgestromin reference standard is therefore essential for LC-MS/MS method development and validation in bioequivalence studies comparing generic norgestimate/ethinyl estradiol products to the reference listed drug (e.g., Ortho Tri-Cyclen).

In Vitro Receptor Binding and Selectivity Profiling for Novel Progestin Discovery

Norelgestromin’s well-characterized receptor binding profile—IC₅₀ = 4.61 nM for progesterone receptor and 222 nM for androgen receptor—serves as a benchmark for screening new chemical entities [1]. Its negligible SHBG binding also provides a unique control for assessing the impact of plasma protein interactions on receptor occupancy assays.

Impurity Profiling and Stability-Indicating Method Validation for Norgestimate Drug Substance

As norelgestromin is a specified impurity (EP Impurity C) in norgestimate drug substance, its reference standard is required for establishing impurity limits, performing forced degradation studies, and validating stability-indicating HPLC methods [1]. This scenario is directly relevant to QC laboratories supporting commercial production of norgestimate API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgestimate metabolite Norelgestromin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.